molecular formula C12H17NO2 B8635850 Methyl 2-((3-phenylpropyl)amino)acetate

Methyl 2-((3-phenylpropyl)amino)acetate

Cat. No.: B8635850
M. Wt: 207.27 g/mol
InChI Key: WCHDMHHUUWYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-phenylpropyl)amino)acetate is an ester derivative featuring a 3-phenylpropylamine moiety linked to a methyl acetate group. Its structure combines aromatic (phenyl) and aliphatic (propyl) components with an ester functional group, enabling diverse reactivity and applications in drug design .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-(3-phenylpropylamino)acetate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)10-13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3

InChI Key

WCHDMHHUUWYIJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Modified Backbones

a) Methyl 2-((1-methoxy-4-(((3-phenylpropyl)amino)methyl)naphthalen-2-yl)thio)acetate (5-III)
  • Structure : Incorporates a naphthalene ring, methoxy group, and thioether linkage.
  • Synthesis : Derived from 4-III via silica gel chromatography (82% yield) .
  • Key Data :
    • 1H NMR : Aromatic protons at δ 7.2–7.8 ppm; methylene groups at δ 3.2–3.7 ppm.
    • 13C NMR : Carbonyl signal at δ 170.5 ppm; naphthalene carbons at δ 120–135 ppm .
b) 3-Phenylpropyl 2-((2-(tert-butoxycarbonylamino)ethyl)(1-methylimidazol-2-yl)methyl)amino)acetate (L3.2-Boc)
  • Structure : Features a Boc-protected amine and imidazole ring.
  • Synthesis : Achieved via reductive amination and benzyl group removal (20% overall yield) .
  • Properties : Enhanced stability due to Boc protection; imidazole moiety may facilitate metal coordination .
c) Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate
  • Structure : Ethyl ester variant with Boc-protected propylamine.
  • Safety Data : Molecular weight 260.33 g/mol; CAS 258332-57-7. Higher volatility compared to methyl esters .

Derivatives with Halogen or Heterocyclic Substituents

a) N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
  • Structure : Fluorine-substituted benzoyl group on a tyrosine-phenylalanine backbone.
  • Role : Enhanced metabolic stability and binding affinity due to fluorine’s electronegativity .
b) 5-[3-(4-Benzyl-piperazin-1-yl)-phenyl]-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl-(3-trifluoromethyl-phenyl)-amide (71i)
  • Structure : Spirocyclic core with trifluoromethyl and piperazine groups.
  • Synthesis : 12% yield via Buchwald-Hartwig coupling; 1H NMR δ 0.70–1.15 ppm (cyclopropane protons) .
Key Observations:
  • Synthetic Efficiency : Compounds with simpler backbones (e.g., 5-III) show higher yields (82%) compared to spirocyclic derivatives (12% for 71i) .
  • Substituent Effects: Fluorine and chlorine atoms improve bioactivity but complicate synthesis .

Functional Group Impact on Reactivity

  • Ester Groups : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl analogs (), but less reactive than benzyl esters () .
  • Amine Protection : Boc-protected amines (e.g., L3.2-Boc) require deprotection for further functionalization, adding steps to synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.